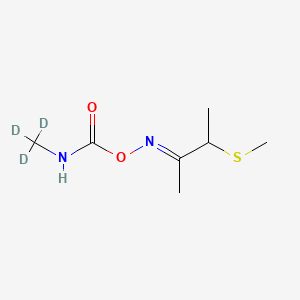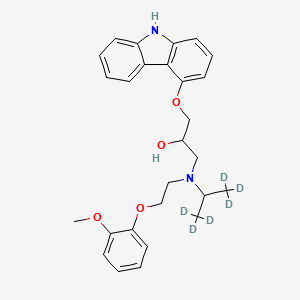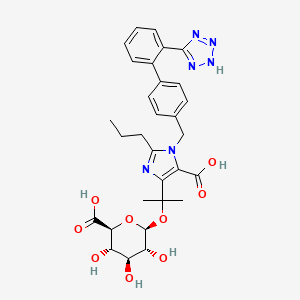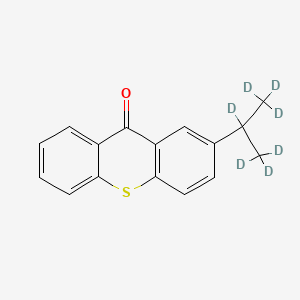
2-Isopropyl-d7 Thioxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-Isopropyl-d7 Thioxanthone involves several synthetic routes. One common method includes reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures ranging from 80 to 150°C . After the reaction is complete, the mixture is cooled, and toluene is added for extraction. The solid super-acid catalyst can be reused, making this method economical and environmentally friendly .
Chemical Reactions Analysis
2-Isopropyl-d7 Thioxanthone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: Substitution reactions involving this compound typically occur in the presence of suitable catalysts and reagents.
Scientific Research Applications
2-Isopropyl-d7 Thioxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and organic transformations.
Biology: The compound’s photophysical properties make it useful in biological studies, particularly in understanding light-induced processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-d7 Thioxanthone involves its role as a photocatalyst. Upon exposure to visible light, the compound reaches an excited triplet state, which can then participate in various photochemical reactions. This excited state can reduce nickel (II) species to nickel (0) species, regenerating the thioxanthone and allowing the reaction to proceed .
Comparison with Similar Compounds
2-Isopropyl-d7 Thioxanthone is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard. Similar compounds include:
2-Isopropylthioxanthone: Used as a sulfur-type photoinitiator in printing industries.
4-Isopropylthioxanthone: Another isomer with similar applications in photoinitiation.
These compounds share similar photophysical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPKYXQZGAEG-SVMCCORHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746790 |
Source


|
| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-24-3 |
Source


|
| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
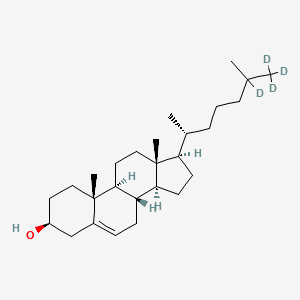
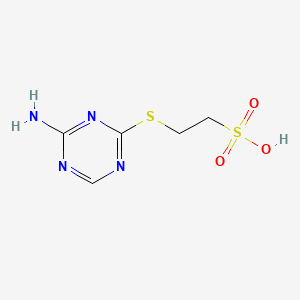
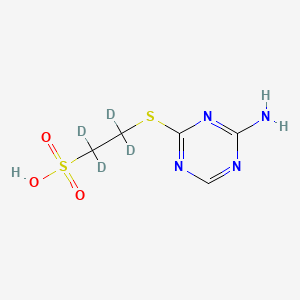


![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

